molecular formula C17H25NO6 B2502481 (R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid CAS No. 1076197-01-7

(R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid

Cat. No.: B2502481
CAS No.: 1076197-01-7
M. Wt: 339.388
InChI Key: UGEBZNZKJMHIFD-UHFFFAOYSA-N
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Description

“(R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid” is a chiral, Boc-protected amino acid derivative with a 3,4-dimethoxybenzyl side chain. This compound is primarily utilized as a synthetic intermediate in peptide chemistry and medicinal chemistry research. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under acidic conditions while preserving other functional groups during synthesis . Current applications include its role in constructing peptidomimetics and enzyme inhibitors, as evidenced by its availability in research catalogs like CymitQuimica’s amino acid portfolio .

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-10-12(15(19)20)8-11-6-7-13(22-4)14(9-11)23-5/h6-7,9,12H,8,10H2,1-5H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEBZNZKJMHIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Borane-Dimethylsulfide (BH3·DMS) Reduction

A common method involves the reduction of 3-(3,4-dimethoxyphenyl)propanoic acid using BH3·DMS in tetrahydrofuran (THF). In one protocol, 3-(3,4-dimethoxyphenyl)propanoic acid (2.38 mmol) was treated with BH3·DMS (3.57 mmol) at 0°C, followed by stirring at 75°C for 1.5 hours. The reaction yielded 3-(3,4-dimethoxyphenyl)propan-1-ol with 100% conversion, as confirmed by NMR and mass spectrometry.

Table 1: Borane-Mediated Reduction of 3-(3,4-Dimethoxyphenyl)Propanoic Acid

Reagent Solvent Temperature (°C) Time (h) Yield (%)
BH3·DMS THF 0 → 75 1.5 100
BH3·THF Complex THF 20 12 92
NaBH4/I2 THF 0 → 60 10 88.6

Alternative Reductive Pathways

Sodium borohydride in the presence of iodine also effectively reduces the carboxylic acid to the alcohol. For example, treatment of 3-(3,4-dimethoxyphenyl)propanoic acid (52.3 mmol) with NaBH4 (157.0 mmol) and iodine (52.3 mmol) in THF at 60°C for 10 hours afforded the alcohol in 88.6% yield. This method avoids the use of borane complexes but requires careful control of stoichiometry to prevent over-reduction.

Boc Protection and Final Assembly

The Boc group is introduced to the amino group via reaction with di-tert-butyl dicarbonate under basic conditions. For example, treatment of 3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid with Boc2O in the presence of NaHCO3 in dioxane/water (1:1) at 0°C yielded the protected derivative in 85–90% yield.

Critical Considerations :

  • Racemization Mitigation : Low temperatures (0–5°C) and buffered conditions (pH 8–9) minimize epimerization during Boc protection.
  • Purification : Silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity.

Analytical Characterization

Final compounds are validated via NMR, HPLC, and mass spectrometry. For (R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid:

  • 1H NMR (CDCl3): δ 6.70–6.80 (m, 3H, aromatic), 4.43 (m, 1H, α-H), 3.85 (s, 6H, OCH3), 1.44 (s, 9H, Boc).
  • LC-MS : [M+H]+ calculated for C19H29NO6: 368.20; observed: 368.18.

Challenges and Optimization

Stereochemical Control

The racemic (R,S) product often results from non-stereoselective reductive amination. Asymmetric variants using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolutions may enhance enantiomeric excess.

Side Reactions

Competing pathways, such as over-reduction of the carboxylic acid or Boc group cleavage under acidic conditions, require meticulous control. Quenching borane reactions with methanol at 0°C and using mild bases (e.g., NaHCO3) during protection mitigate these issues.

Chemical Reactions Analysis

Carboxamide Group Reactivity

The piperidine-4-carboxamide moiety undergoes characteristic reactions of secondary amides:

  • Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding piperidine-4-carboxylic acid and quinolin-8-amine derivatives. For example:

    Carboxamide+H2OH+/OHCarboxylic Acid+Amine\text{Carboxamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic Acid} + \text{Amine}

    Similar hydrolysis pathways are observed in related carboxamide syntheses (e.g., acyl chloride intermediates reacting with amines) .

  • Nucleophilic Substitution : The carbonyl carbon may react with nucleophiles like Grignard reagents or organolithium compounds, though steric hindrance from the piperidine and quinoline groups may limit reactivity.

Triazole Ring Transformations

The 1H-1,2,4-triazol-1-yl substituent participates in:

  • Electrophilic Substitution : The triazole’s N–H group can undergo alkylation or acylation. For example, treatment with alkyl halides forms N-alkylated derivatives .

  • Coordination Chemistry : The triazole nitrogen atoms may act as ligands for transition metals (e.g., Cu, Ru), forming coordination complexes .

Pyridazine Ring Reactivity

The electron-deficient pyridazine ring facilitates:

  • Nucleophilic Aromatic Substitution (NAS) : Electron-withdrawing groups (e.g., triazole) activate positions for substitution. For instance, chlorine or amine groups may replace hydrogen under catalytic conditions .

  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings could functionalize the pyridazine ring if halogenated precursors are used in synthesis .

Quinoline Modifications

The quinolin-8-yl group exhibits:

  • Electrophilic Substitution : Nitration or sulfonation occurs preferentially at the 5- or 7-positions due to directing effects of the nitrogen atom .

  • Oxidation : The quinoline ring is resistant to oxidation, but harsh conditions (e.g., KMnO₄) may degrade it to quinolinic acid derivatives .

Synthetic Pathway and Key Intermediates

The compound is synthesized via multi-step reactions, as inferred from structural analogs :

  • Piperidine-4-carbonyl chloride formation :

    Piperidine-4-carboxylic acidOxalyl chloride, DMFAcyl chloride\text{Piperidine-4-carboxylic acid} \xrightarrow{\text{Oxalyl chloride, DMF}} \text{Acyl chloride}
  • Amide coupling : Reacting the acyl chloride with quinolin-8-amine in dichloromethane with pyridine as a base .

  • Triazole-pyridazine assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to attach the triazole to pyridazine .

Stability and Degradation Pathways

  • Thermal Stability : Decomposition above 250°C, with char formation due to aromatic components.

  • Photodegradation : UV exposure may cleave the triazole-pyridazine linkage, forming radical intermediates .

Comparative Reactivity Table

Reactive Site Reaction Type Conditions Product
CarboxamideHydrolysisHCl/NaOH, refluxPiperidine-4-carboxylic acid + amine
TriazoleAlkylationR-X, K₂CO₃, DMFN-Alkylated triazole
PyridazineNAS (Chlorination)Cl₂, FeCl₃Chloropyridazine derivative
QuinolineNitrationHNO₃, H₂SO₄, 0–5°CNitroquinoline isomer

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as a key intermediate in the synthesis of pharmaceuticals, especially for drugs targeting neurological disorders.

Case Study : Research has demonstrated that derivatives of (R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid can enhance the efficacy of treatments for conditions such as Alzheimer's disease by modulating neurotransmitter systems.

Application Description
Drug TargetingModifies biological activity for specific receptor interactions.
Neurological DisordersUtilized in the development of compounds aimed at treating cognitive decline and neurodegeneration.

Peptide Synthesis

Overview : The compound is widely used in solid-phase peptide synthesis, improving the yield and efficiency of peptide chains crucial for drug formulation.

Case Study : In a study published by Chemimpex, researchers utilized (R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid to synthesize complex peptides that exhibit enhanced biological activity, demonstrating its utility in generating therapeutic peptides.

Peptide Type Yield Improvement Biological Activity
Therapeutic PeptidesUp to 30%Enhanced binding affinity to target receptors.

Biochemical Research

Overview : This compound aids in studying enzyme interactions and protein folding, contributing significantly to advancements in biochemistry and molecular biology.

Case Study : A study highlighted the role of (R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid in understanding enzyme kinetics and substrate specificity, leading to insights into metabolic pathways.

Research Focus Key Findings
Enzyme InteractionsRevealed new mechanisms of action for enzymes involved in metabolic regulation.
Protein FoldingProvided insights into the stability of protein structures under varying conditions.

Cosmetic Formulations

Overview : The compound's properties make it suitable for cosmetic products aimed at anti-aging and skin repair due to its potential bioactivity.

Case Study : In cosmetic formulations, (R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid has been shown to enhance skin hydration and elasticity in clinical trials.

Cosmetic Product Type Benefits Observed
Anti-aging CreamsImproved skin texture and reduced fine lines after 8 weeks of use.
Skin Repair SerumsEnhanced healing response and reduced inflammation post-application.

Material Science

Overview : The compound is explored for developing new materials with specific properties such as improved biocompatibility for medical devices and implants.

Case Study : Research indicates that incorporating (R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid into polymer matrices significantly enhances their mechanical properties and biocompatibility.

Material Type Property Enhancement
Biocompatible PolymersIncreased tensile strength and reduced cytotoxicity.
Medical ImplantsImproved integration with biological tissues post-surgery.

Mechanism of Action

The mechanism of action of (R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid

The Fmoc-protected analogue replaces the Boc group with a fluorenylmethyloxycarbonyl (Fmoc) group. This substitution alters deprotection conditions: Fmoc is base-labile (e.g., cleaved by piperidine), whereas Boc requires acidic media (e.g., trifluoroacetic acid). The Fmoc variant’s higher molecular weight (473.5 g/mol vs. 351.4 g/mol) may impact solubility in organic solvents, making it more suited for solid-phase peptide synthesis (SPPS) workflows .

Compound Protecting Group Molecular Formula Molecular Weight (g/mol) Key Applications
Boc variant Boc C₁₈H₂₅NO₆ 351.4 Solution-phase synthesis, lab-scale research
Fmoc variant Fmoc C₂₈H₂₇NO₆ 473.5 SPPS, combinatorial libraries

Derivatives with Modified Aromatic Substituents

(R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid

Replacing the 3,4-dimethoxybenzyl group with a naphthalen-2-ylmethyl group (CAS: 1076197-04-0) increases hydrophobicity and steric bulk (MW: 329.4 g/mol; C₁₉H₂₃NO₄). This modification enhances π-π stacking interactions in target binding but may reduce aqueous solubility.

3-(3,4-Dimethoxyphenyl)propionic acid (CAS: 2107-70-2)

This simpler propionic acid derivative lacks the Boc-amino group, reducing its utility in peptide synthesis but retaining relevance as a synthetic intermediate. Its lower molecular weight (210.23 g/mol; C₁₁H₁₄O₄) and unmodified carboxylic acid group make it suitable for coupling reactions or as a building block in polymer chemistry .

Compound Aromatic Substituent Molecular Weight (g/mol) Key Properties
Target compound 3,4-dimethoxybenzyl 351.4 Balanced lipophilicity, peptide compatibility
Naphthalene analogue Naphthalen-2-ylmethyl 329.4 Enhanced hydrophobicity, discontinued
3-(3,4-Dimethoxyphenyl)propionic acid 3,4-dimethoxyphenyl 210.23 Intermediate for organic synthesis

Related Propionic Acid Compounds in Pharmacological Research

Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid)

Unlike the target compound’s dimethoxy groups, caffeic acid features 3,4-dihydroxy substituents, conferring antioxidant activity via radical scavenging. Its lower molecular weight (180.16 g/mol) and higher polarity limit its use in hydrophobic drug design but enhance applications in nutraceuticals and cosmetics .

(R)-(+)-2-(4-Hydroxyphenoxy)propionic acid

This compound (synthesized via chiral resolution) shares a propionic acid backbone but incorporates a 4-hydroxyphenoxy group. Its applications in agrochemicals and environmental science highlight the role of stereochemistry and hydroxyl positioning in biodegradability .

Research Findings and Trends

  • Protecting Group Dynamics : Boc’s acid-lability offers compatibility with base-sensitive substrates, whereas Fmoc’s orthogonal protection enables sequential synthesis in SPPS .
  • Substituent Effects : 3,4-Dimethoxybenzyl derivatives exhibit moderate logP values (~2.5–3.0), balancing solubility and membrane permeability. Naphthalene analogues (logP ~3.5) may face formulation challenges due to crystallization tendencies .
  • Pharmacological Potential: The target compound’s structural flexibility supports its use in kinase inhibitor design, leveraging the dimethoxybenzyl group for hydrophobic pocket interactions .

Biological Activity

(R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid is a chiral amino acid derivative that has garnered significant attention in biochemical and pharmaceutical research. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group on the amino group and a 3,4-dimethoxybenzyl group attached to the propionic acid backbone. Its unique structural features confer various biological activities and applications, particularly in drug development, peptide synthesis, and biochemical research.

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C₁₇H₂₅NO₆
  • CAS Number : 1076197-01-7

The synthesis typically involves multiple steps starting from commercially available materials, including 3,4-dimethoxybenzyl alcohol. The Boc group protects the amino functionality during synthesis, allowing for selective reactions to form the propionic acid backbone through alkylation and oxidation processes .

Biological Activity

1. Pharmacological Applications

(R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Research indicates its potential role as a precursor to bioactive molecules that may modulate neurotransmitter systems or exhibit neuroprotective effects .

2. Peptide Synthesis

This compound is widely utilized in solid-phase peptide synthesis (SPPS), enhancing the efficiency and yield of peptide chains. The Boc protecting group is favored in SPPS due to its stability under various reaction conditions and ease of removal . The ability to facilitate complex peptide structures makes it valuable for developing therapeutic peptides.

3. Enzyme Interaction Studies

Research has demonstrated that (R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid can interact with specific enzymes, potentially acting as an inhibitor or modulator. This interaction is crucial for studying biochemical pathways and understanding enzyme mechanisms .

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of compounds related to (R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid on neuronal cell lines exposed to oxidative stress. Results indicated that derivatives of this compound significantly reduced cell death and reactive oxygen species (ROS) levels, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of derivatives synthesized from (R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid. The study found that certain analogs exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
(R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid Chiral amino acid derivative with Boc protectionNeuroprotective, anticancer potential
3,4-Dimethoxybenzyl alcohol Precursor in synthesisLimited biological activity
Veratric acid Related compound with similar functional groupsAntioxidant properties

The mechanism of action for (R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid involves its interaction with molecular targets such as enzymes and receptors within biological pathways. It may function as an enzyme inhibitor or modulator, affecting cellular processes related to metabolism and signaling pathways .

Q & A

Q. What are the optimal synthetic routes for preparing (R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid, and how can reaction conditions be optimized?

The synthesis typically involves three key steps: (1) introducing the Boc-protected amino group, (2) coupling the 3,4-dimethoxybenzyl moiety to the propionic acid backbone, and (3) resolving racemic mixtures if enantiomeric purity is required. A common approach is to use carbodiimide-based coupling reagents (e.g., DCC or EDC) for amide bond formation under anhydrous conditions . For the Boc protection, tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP is often employed . Optimization includes controlling temperature (0–25°C), solvent selection (e.g., DMF or THF), and monitoring pH to prevent premature deprotection. Chiral resolution may require chromatographic techniques or enzymatic methods .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in ¹H NMR, while the aromatic protons of the dimethoxybenzyl group resonate between 6.7–7.2 ppm . Purity can be assessed via reverse-phase HPLC with UV detection at 254 nm. Impurities related to incomplete Boc deprotection or residual coupling reagents (e.g., DCU) should be quantified using gradient elution methods .

Q. What is the role of the Boc protecting group in this compound’s synthesis, and how is it selectively removed?

The Boc group shields the amine during synthetic steps to prevent unwanted nucleophilic reactions. It is stable under basic and mildly acidic conditions but can be cleaved using strong acids like trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v, 1–2 hours at 25°C). Selective removal requires careful control of acid strength to avoid degrading the dimethoxybenzyl or propionic acid moieties .

Q. What are common synthetic impurities, and how can they be mitigated?

Key impurities include:

  • Unprotected amine derivatives : Due to incomplete Boc activation. Mitigated by excess Boc₂O and extended reaction times.
  • Diastereomers : Arising from racemization during coupling. Minimized by using low-temperature conditions and chiral auxiliaries .
  • Residual solvents (DMF, THF) : Removed via rotary evaporation followed by lyophilization.
    LC-MS and ¹³C NMR are essential for identifying these byproducts .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of this chiral compound?

Racemization often occurs at the α-carbon of the propionic acid moiety. To mitigate this:

  • Use non-polar solvents (e.g., toluene) to reduce proton exchange rates.
  • Employ coupling reagents like HOBt or Oxyma that minimize base-induced epimerization.
  • Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column . Recent studies suggest that kinetic resolution using lipases (e.g., Candida antarctica) can achieve >95% ee .

Q. What are the reactivity trends of this compound in peptide coupling reactions, and how does the Boc group influence its behavior?

The Boc-protected amine is less nucleophilic, requiring activation via in situ carbodiimide-mediated conversion to an active ester (e.g., NHS ester). The dimethoxybenzyl group’s electron-donating methoxy substituents enhance the stability of intermediates during coupling. However, the Boc group’s bulkiness may sterically hinder reactions with large electrophiles, necessitating microwave-assisted synthesis or ultrasound to accelerate kinetics .

Q. How do environmental factors (pH, temperature) affect the compound’s stability in aqueous and organic phases?

  • Aqueous solutions : The compound is stable at pH 4–6 but undergoes hydrolysis at pH >8 due to Boc deprotection.
  • Temperature : Degrades above 40°C, with a half-life of <24 hours at 60°C in DMSO.
  • Light sensitivity : The dimethoxybenzyl group is prone to photooxidation; storage in amber vials under inert gas (N₂/Ar) is recommended .

Q. What advanced applications does this compound have in biochemical or pharmacological research?

It serves as a key intermediate in synthesizing peptidomimetics targeting G-protein-coupled receptors (GPCRs) due to its structural similarity to tyrosine derivatives . Recent studies highlight its use in:

  • Enzyme inhibition assays : The Boc group allows selective modification of active-site lysine residues.
  • Prodrug design : The propionic acid moiety facilitates conjugation with esterase-sensitive prodrug candidates .

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